REACTION_SMILES
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[C:18]([CH3:19])([CH3:20])([CH3:21])[OH:22].[Cl-:1].[NH:16]=[O:17].[OH2:23].[OH:14][OH:15].[OH:2][CH:3]1[CH2:4][C:5]([CH3:12])([CH3:13])[N:6]([OH:11])[C:7]([CH3:9])([CH3:10])[CH2:8]1>>[OH:2][CH:3]1[CH2:4][C:5]([CH3:12])([CH3:13])[N:6]([O:11][CH2:19][C:18]([CH3:20])([CH3:21])[OH:22])[C:7]([CH3:9])([CH3:10])[CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
OO
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC1(C)CC(O)CC(C)(C)N1O
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Name
|
|
Type
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product
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Smiles
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CC(C)(O)CON1C(C)(C)CC(O)CC1(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |